molecular formula C32H31FN2O7 B11644753 4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11644753
M. Wt: 574.6 g/mol
InChI Key: ATWFLZVWWLZNAF-UHFFFAOYSA-N
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Description

4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes fluorophenyl, trimethoxyphenyl, and dibenzo[b,e][1,4]diazepin moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin core and subsequent functionalization with fluorophenyl and trimethoxyphenyl groups. Common reagents used in these reactions include 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may have comparable chemical properties and reactivity.

    Dibenzo[b,e][1,4]diazepin derivatives: These compounds share the core structure and may have related pharmacological effects.

Uniqueness

4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H31FN2O7

Molecular Weight

574.6 g/mol

IUPAC Name

4-[6-(3-fluorophenyl)-7-oxo-9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C32H31FN2O7/c1-40-26-16-20(17-27(41-2)32(26)42-3)19-14-23-30(25(36)15-19)31(18-7-6-8-21(33)13-18)35(28(37)11-12-29(38)39)24-10-5-4-9-22(24)34-23/h4-10,13,16-17,19,31,34H,11-12,14-15H2,1-3H3,(H,38,39)

InChI Key

ATWFLZVWWLZNAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=CC=C5)F)C(=O)C2

Origin of Product

United States

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